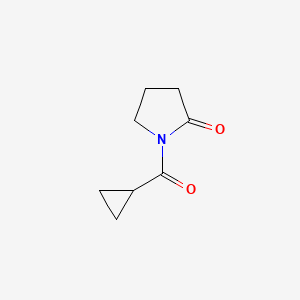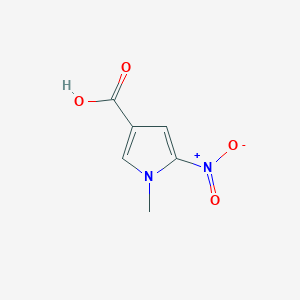![molecular formula C8H6INO2 B12876967 4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
4-Iodo-2-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with an iodine atom at the 4-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method involves intramolecular iodooxygenation under visible light irradiation, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to enhance reaction efficiency and yield. For example, magnetic solid acid nanocatalysts have been employed for the synthesis of benzoxazole derivatives using 2-aminophenol and aldehydes under reflux conditions . These catalysts can be easily separated and reused, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-methoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxazole derivatives.
Aplicaciones Científicas De Investigación
4-Iodo-2-methoxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a methoxy group, leading to variations in its chemical and biological properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
4-Iodo-2-methoxybenzo[d]oxazole is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The iodine atom can participate in specific substitution reactions, while the methoxy group can influence the compound’s electronic properties.
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
4-iodo-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6INO2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3 |
Clave InChI |
AZFRBKJCLQNEHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(O1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)


![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)






![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
